3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole
CAS No.: 1031585-88-2
Cat. No.: VC5103041
Molecular Formula: C18H22N2O2
Molecular Weight: 298.386
* For research use only. Not for human or veterinary use.
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole - 1031585-88-2](/images/structure/VC5103041.png)
Specification
CAS No. | 1031585-88-2 |
---|---|
Molecular Formula | C18H22N2O2 |
Molecular Weight | 298.386 |
IUPAC Name | [2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone |
Standard InChI | InChI=1S/C18H22N2O2/c1-3-7-14-12-16(19-22-14)18(21)20-11-6-10-17(20)15-9-5-4-8-13(15)2/h4-5,8-9,12,17H,3,6-7,10-11H2,1-2H3 |
Standard InChI Key | QWMVHZJJJDJBDO-UHFFFAOYSA-N |
SMILES | CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C |
Introduction
Structural Characteristics and Molecular Features
Core Architecture
The molecule consists of three distinct moieties:
-
A 1,2-oxazole ring (isoxazole) at the core, characterized by adjacent oxygen and nitrogen atoms in a five-membered aromatic system .
-
A pyrrolidine-carboxylate group attached to the oxazole’s 3-position, forming a ketone bridge () between the heterocycle and the pyrrolidine nitrogen.
-
A 2-methylphenyl substituent on the pyrrolidine’s 2-position, introducing steric bulk and aromatic interactions.
The propyl group at the oxazole’s 5-position enhances hydrophobicity, potentially influencing membrane permeability .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | ||
SMILES | CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C | |
InChIKey | QWMVHZJJJDJBDO-UHFFFAOYSA-N | |
Collision Cross-Section (Ų) | [M+H]+: 171.8; [M+Na]+: 183.8 |
Synthetic Pathways and Challenges
Hypothesized Routes
Though no explicit synthesis is documented for this compound, analogous 1,2-oxazole derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of amidoximes with aldehydes or ketones under acidic conditions .
-
Oxidation: Conversion of dihydrooxazoles to aromatic oxazoles using agents like manganese dioxide .
For this compound, a plausible route involves:
-
Cyclocondensation of a propyl-substituted amidoxime with a 2-(2-methylphenyl)pyrrolidine-carboxylate precursor.
Technical Hurdles
-
Steric hindrance from the 2-methylphenyl group may impede cyclization.
-
Regioselectivity in oxazole formation requires precise temperature and catalyst control .
Heterocycle | HBA | HBD | Aromaticity | Metabolic Stability |
---|---|---|---|---|
1,2-Oxazole | 2 | 0 | High | Moderate |
Pyrrolidine | 1 | 1 | Low | Low |
1,3-Thiazole | 2 | 1 | High | High |
Antihypertensive Indications
Physicochemical and ADMET Profiles
Predicted Properties
-
Lipophilicity: Estimated ≈ 3.5 (calculated via fragment-based methods).
-
Solubility: Poor aqueous solubility (<10 µM) due to the hydrophobic propyl and aryl groups .
-
Permeability: Likely high (Caco-2 P app > 20 × 10⁻⁶ cm/s), favoring oral absorption.
Metabolic Susceptibility
-
The oxazole ring resists oxidative metabolism, but the pyrrolidine nitrogen may undergo CYP450-mediated oxidation .
Research Gaps and Future Directions
Data Deficiencies
-
No experimental bioactivity data (IC₅₀, Ki) against therapeutic targets.
-
Absence of toxicological profiles (LD₅₀, hERG inhibition).
-
Unverified synthetic reproducibility and yield optimization.
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume